molecular formula C19H15N5OS B286841 7-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole

7-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole

Katalognummer B286841
Molekulargewicht: 361.4 g/mol
InChI-Schlüssel: RAPAAMDHEGFPND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole, also known as MMB-FUBINACA, is a synthetic cannabinoid that has been identified in various herbal blends and electronic cigarette liquids. It is classified as a Schedule I substance in the United States due to its potential for abuse and lack of accepted medical use. Despite its legal status, MMB-FUBINACA has been the subject of scientific research due to its unique structure and potential therapeutic applications.

Wirkmechanismus

7-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole acts as a potent agonist at the cannabinoid receptor CB1, which is primarily located in the central nervous system. Activation of CB1 receptors by 7-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the drug's psychoactive effects.
Biochemical and Physiological Effects:
7-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole has been shown to have a variety of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, 7-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole has been shown to increase heart rate and blood pressure, as well as induce hypothermia and sedation. These effects are thought to be mediated by the drug's actions on the CB1 receptor.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 7-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole in lab experiments is its potency and selectivity for the CB1 receptor. This allows researchers to study the effects of CB1 activation in a more precise manner. However, the potential for abuse and lack of accepted medical use limit the usefulness of 7-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole in clinical research.

Zukünftige Richtungen

There are several potential future directions for research on 7-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole. One area of interest is the development of novel analgesics based on the structure of 7-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole. Additionally, further research is needed to fully understand the mechanism of action of 7-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole and its effects on various physiological systems. Finally, the potential for abuse and lack of accepted medical use highlight the need for further research on the potential risks associated with 7-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole use.

Synthesemethoden

The synthesis of 7-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole involves several steps, including the condensation of 4-methylphenyl hydrazine with 2-chloro-4-methylbenzoic acid to form a triazole intermediate. This intermediate is then reacted with 2-chlorobenzaldehyde to form the thiadiazole ring. The final step involves the addition of the benzisoxazole moiety to the triazole-thiadiazole intermediate to form 7-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole.

Wissenschaftliche Forschungsanwendungen

7-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have potent analgesic effects in animal models, making it a potential candidate for the treatment of chronic pain. Additionally, 7-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole has been shown to have anti-inflammatory effects, which could make it a potential treatment for inflammatory disorders such as arthritis.

Eigenschaften

Molekularformel

C19H15N5OS

Molekulargewicht

361.4 g/mol

IUPAC-Name

7-methyl-3-[[3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl]-1,2-benzoxazole

InChI

InChI=1S/C19H15N5OS/c1-11-6-8-13(9-7-11)18-20-21-19-24(18)22-16(26-19)10-15-14-5-3-4-12(2)17(14)25-23-15/h3-9H,10H2,1-2H3

InChI-Schlüssel

RAPAAMDHEGFPND-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=NOC5=C4C=CC=C5C

Kanonische SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=NOC5=C(C=CC=C45)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.